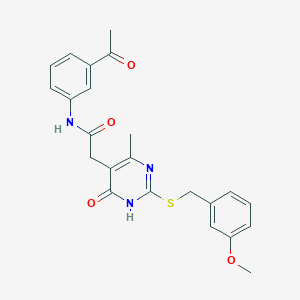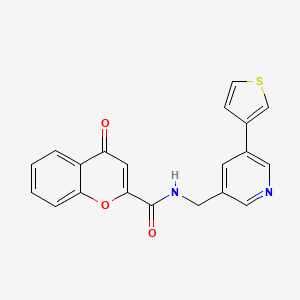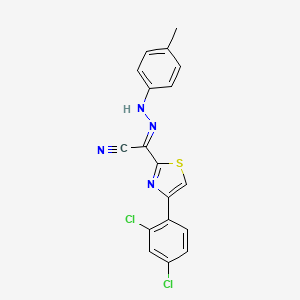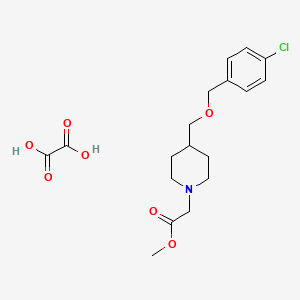
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Excretion Insights
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate, similar to other complex organic compounds, undergoes specific metabolic and excretion pathways in the body, which are crucial for understanding its pharmacokinetics and potential therapeutic applications. The metabolism of related compounds often involves enzymatic transformations leading to various metabolites that can be excreted through the kidneys or bile. Studies on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) have shown that elimination predominantly occurs via feces, with urinary excretion playing a minor role, indicating a significant first-pass metabolism and possible enterohepatic recirculation (Renzulli et al., 2011).
Impact on Oxidative Stress and Inflammation
Exploring the effects of chemical compounds on oxidative stress and inflammation is vital for predicting their impact on chronic diseases, including cardiovascular and neurodegenerative disorders. Compounds structurally related to this compound, such as those found in environmental and pharmaceutical contexts, have been linked to modulation of oxidative stress and inflammatory pathways in the body. For instance, bisphenol A (BPA) and parabens, which share some structural characteristics with the compound , have been associated with increased markers of oxidative stress and changes in inflammatory cytokine levels in human studies (Watkins et al., 2015). These findings suggest potential areas of research for understanding the biological effects of this compound, particularly in the context of its impact on oxidative stress and inflammation.
Potential Therapeutic Applications
Research on compounds with similar structural features or pharmacological targets provides insights into potential therapeutic applications for this compound. For example, compounds acting on specific receptors in the brain, such as orexin 1 and 2 receptor antagonists, have been explored for the treatment of insomnia, suggesting a role in modulating sleep-wake cycles (Renzulli et al., 2011). Additionally, the modulation of oxidative stress and inflammatory pathways by related compounds indicates potential applications in conditions characterized by these pathological processes, such as metabolic and neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3.C2H2O4/c1-20-16(19)10-18-8-6-14(7-9-18)12-21-11-13-2-4-15(17)5-3-13;3-1(4)2(5)6/h2-5,14H,6-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFCFXMZKCIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)
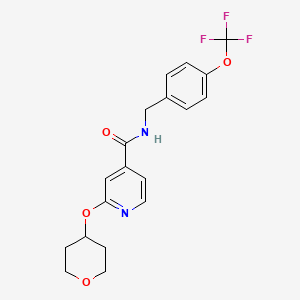
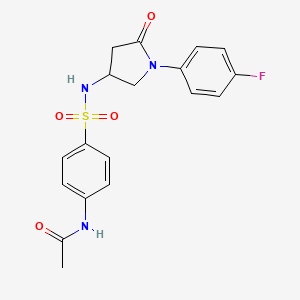
![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)
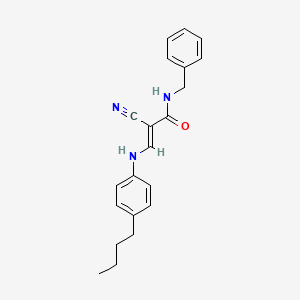
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)
